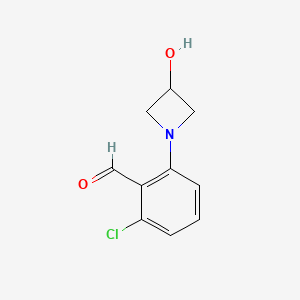![molecular formula C11H12O2S2 B13158626 2-[(Benzenecarbothioyl)sulfanyl]-2-methylpropanoic acid CAS No. 921928-88-3](/img/structure/B13158626.png)
2-[(Benzenecarbothioyl)sulfanyl]-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-((phenylcarbonothioyl)thio)propanoic acid is a compound known for its role in controlled radical polymerization, specifically in the reversible addition-fragmentation chain transfer (RAFT) process. This compound is characterized by its unique structure, which includes a phenylcarbonothioyl group attached to a propanoic acid backbone. It is widely used in polymer chemistry due to its ability to control the molecular weight distribution of polymers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-((phenylcarbonothioyl)thio)propanoic acid typically involves the reaction of 2-methyl-2-propanoic acid with phenylcarbonothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually conducted at low temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and quality. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
2-Methyl-2-((phenylcarbonothioyl)thio)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonothioyl group to a thiol group.
Substitution: The phenylcarbonothioyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Methyl-2-((phenylcarbonothioyl)thio)propanoic acid is extensively used in scientific research, particularly in the field of polymer chemistry. Its applications include:
Controlled Radical Polymerization: It acts as a RAFT agent, allowing precise control over polymer chain length and distribution.
Bioconjugation: Used in the synthesis of bioconjugates for drug delivery and diagnostic applications.
Material Science: Employed in the development of advanced materials with specific properties such as hydrogels and nanocomposites.
作用机制
The compound exerts its effects through the RAFT polymerization mechanism. It acts as a chain transfer agent, facilitating the reversible addition and fragmentation of polymer chains. This process allows for the control of polymer molecular weight and distribution, leading to the synthesis of polymers with desired properties. The phenylcarbonothioyl group plays a crucial role in stabilizing the intermediate radicals formed during the polymerization process.
相似化合物的比较
Similar Compounds
- Ethyl 2-methyl-2-(phenylthiocarbonylthio)propionate
- 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid
- 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid
Uniqueness
2-Methyl-2-((phenylcarbonothioyl)thio)propanoic acid is unique due to its specific structure, which provides excellent control over polymerization processes. Compared to similar compounds, it offers better stability and efficiency in the RAFT process, making it a preferred choice for researchers and industrial applications.
属性
IUPAC Name |
2-(benzenecarbonothioylsulfanyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2S2/c1-11(2,10(12)13)15-9(14)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPFVEXBPOUZMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)SC(=S)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10727438 |
Source


|
| Record name | 2-[(Benzenecarbothioyl)sulfanyl]-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10727438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921928-88-3 |
Source


|
| Record name | 2-[(Benzenecarbothioyl)sulfanyl]-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10727438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
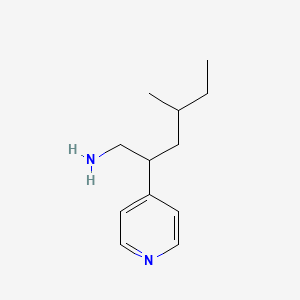
![2-Formylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13158554.png)
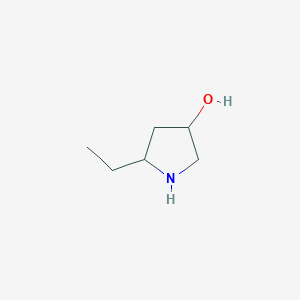
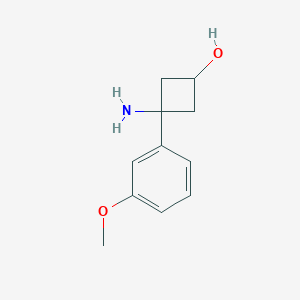
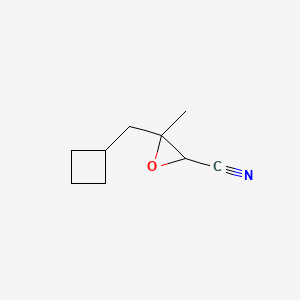
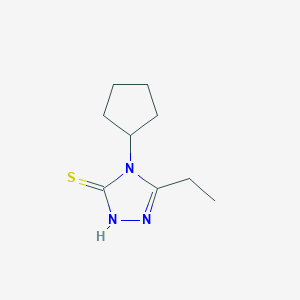
![1-{2,6-Diazaspiro[3.4]octan-2-yl}-3-methylbutan-1-one](/img/structure/B13158580.png)
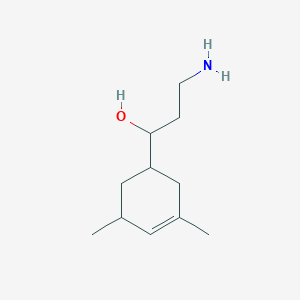
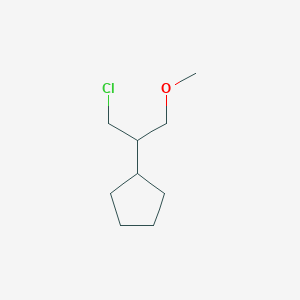
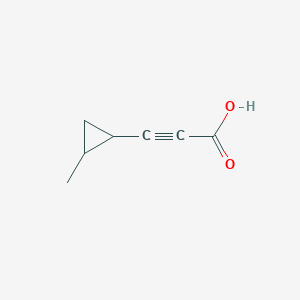
![Tert-butyl N-[2-(2-oxopropyl)cyclopentyl]carbamate](/img/structure/B13158610.png)
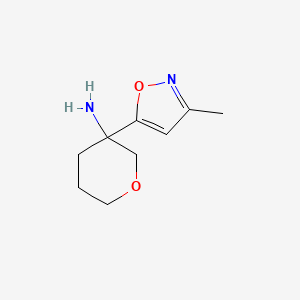
![2-{7-Azabicyclo[2.2.1]heptan-7-yl}pyrimidine-5-carbaldehyde](/img/structure/B13158624.png)
